

Mass spectrometry analysis of 4-bromo-1H-indole-2-carboxylic acid

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Compound of Interest

Compound Name: 4-bromo-1H-indole-2-carboxylic Acid

Cat. No.: B097787

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of **4-bromo-1H-indole-2-carboxylic Acid**

Foreword: A Strategic Approach to a Halogenated Heterocycle

The analysis of **4-bromo-1H-indole-2-carboxylic acid** presents a unique intersection of challenges and opportunities in mass spectrometry. As a halogenated indole, its structure is foundational to numerous bioactive compounds and pharmaceutical intermediates. A robust analytical method is therefore not merely an academic exercise but a critical necessity in research and development. This guide eschews a generic template, instead adopting a logic-driven narrative that mirrors the analytical thought process of a seasoned scientist. We will dissect the molecule's inherent chemical properties to justify our choice of instrumentation and parameters, building a self-validating method from first principles. Our focus will be on explaining the causality behind each step, ensuring the reader can not only replicate the protocol but also adapt it to analogous challenges.

Foundational Chemistry: Understanding the Analyte

Before any analysis, a thorough understanding of the target molecule's physicochemical properties is paramount. **4-bromo-1H-indole-2-carboxylic acid** ($C_9H_6BrNO_2$) is an aromatic

heterocyclic compound with a molecular weight of approximately 240.05 g/mol .[\[1\]](#)[\[2\]](#) Its key features for mass spectrometry are:

- An Acidic Proton: The carboxylic acid group (-COOH) is the most acidic site, making it readily deprotonated. This is the primary driver for our ionization strategy.
- A Halogen Moiety: The presence of a bromine atom is a significant analytical advantage. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[\[3\]](#) This imparts a characteristic isotopic signature to the molecular ion and any bromine-containing fragments, serving as an unmistakable identifier.
- A Fused Ring System: The indole core is a stable aromatic structure, which influences the fragmentation pathways observed during tandem mass spectrometry (MS/MS).[\[4\]](#)

Property	Value	Source
Molecular Formula	C ₉ H ₆ BrNO ₂	[1]
Average Mass	240.05 g/mol	[1]
Monoisotopic Mass	238.95819 Da	[1]
CAS Number	16732-64-2	[5]

Method Development: A Rationale-Driven Workflow

Our analytical strategy is designed to leverage the molecule's chemical nature for maximum sensitivity and specificity. The workflow proceeds from sample preparation through data interpretation, with each stage logically informing the next.

Diagram: Overall Analytical Workflow

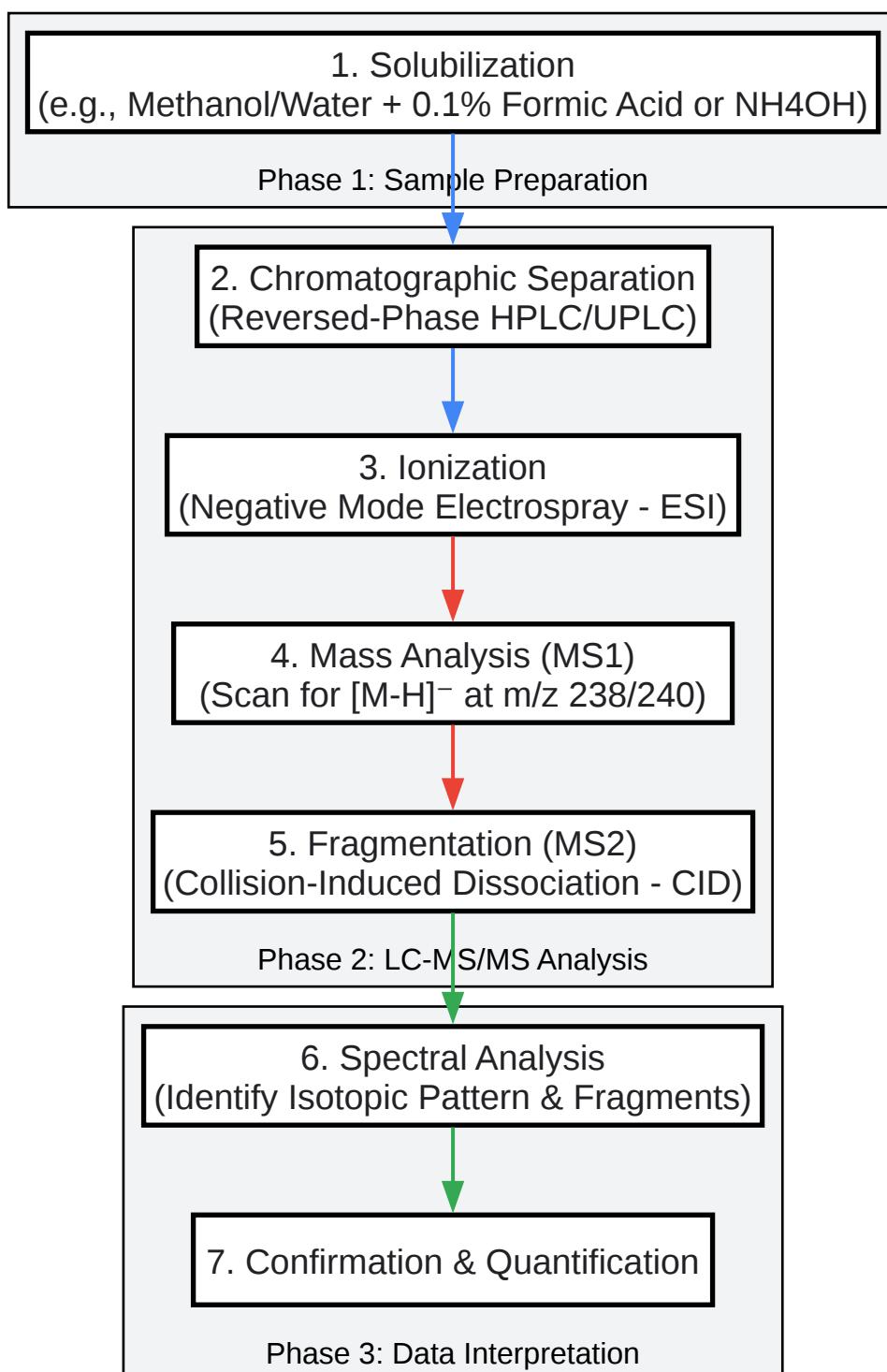


Figure 1: High-Level Workflow for MS Analysis

[parent_node](#)[fragment_node](#)

[M-H]⁻
4-bromo-1H-indole-2-carboxylate
m/z 237.9 / 239.9

- CO₂ (44 Da)
(Decarboxylation)

Fragment Ion
4-bromo-indolide anion
m/z 193.9 / 195.9

Figure 2: Primary Fragmentation of 4-bromo-1H-indole-2-carboxylic acid

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